2,4,6,6-Tetramethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62199-38-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,4,6,6-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-7-12(5,6)9-11(4)8-10(2)3/h10-11H,7-9H2,1-6H3 |

InChI Key |

VVEPRQWGSASPPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4,6,6-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of the branched alkane 2,4,6,6-tetramethyloctane. This document is intended for a scientific audience and details the available physicochemical data, structural information, and a generalized synthetic approach.

Core Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] As a highly branched alkane, its physical properties are influenced by its molecular geometry, which affects intermolecular forces. While specific experimental data for this isomer is limited in publicly accessible databases, computed properties and data from related isomers provide valuable estimations.

Data Presentation: Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62199-38-6 | PubChem[1] |

| SMILES | CCC(C)(C)CC(C)CC(C)C | PubChem[1] |

| InChI | InChI=1S/C12H26/c1-7-12(5,6)9-11(4)8-10(2)3/h10-11H,7-9H2,1-6H3 | PubChem[1] |

| InChIKey | VVEPRQWGSASPPP-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (Computed) | 5.7 | PubChem[1] |

| Melting Point (Estimated) | -50.8 °C | ChemicalBook |

Chemical Structure

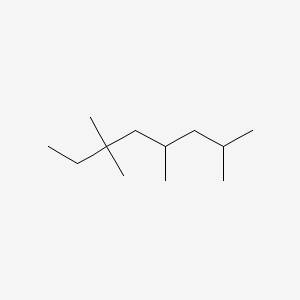

The structure of this compound features a central octane (B31449) backbone with four methyl group substitutions at positions 2, 4, and two at position 6. This high degree of branching results in a compact molecular structure.

Experimental Protocols: A Generalized Synthetic Approach

While a specific, published experimental protocol for the synthesis of this compound was not identified, a viable and widely used method for the synthesis of highly branched alkanes involves a two-step process: a Grignard reaction to form a tertiary alcohol, followed by the reduction of that alcohol to the corresponding alkane.[2][3]

Logical Workflow for the Synthesis of this compound

Step 1: Synthesis of 2,4,4-trimethyl-2-hexanol (Tertiary Alcohol Intermediate) via Grignard Reaction

This step involves the reaction of a suitable Grignard reagent with a ketone. To synthesize the precursor for this compound, one possible route is the reaction of tert-butylmagnesium chloride with 4-methyl-2-pentanone (B128772).

Materials and Equipment:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

4-Methyl-2-pentanone

-

Iodine crystal (for initiation)

-

Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Saturated aqueous ammonium (B1175870) chloride solution

Protocol:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining tert-butyl chloride solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[2]

-

-

Work-up:

-

Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous ammonium chloride solution to quench the reaction.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by distillation or column chromatography.

-

Step 2: Reduction of 2,4,4-trimethyl-2-hexanol to this compound

The reduction of a tertiary alcohol to an alkane can be challenging. A common method involves converting the alcohol to a good leaving group (like a tosylate) followed by reduction with a strong hydride reagent like lithium aluminum hydride.[4] Alternatively, methods using a catalyst such as indium(III) chloride with a silane (B1218182) reducing agent have been shown to be effective for secondary and tertiary alcohols.[5]

Protocol (General approach using tosylation and reduction):

-

Tosylation of the Tertiary Alcohol:

-

Dissolve the purified tertiary alcohol in pyridine (B92270) or dichloromethane.

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at 0 °C, then allow it to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over a drying agent and concentrate to yield the tosylate.

-

-

Reduction of the Tosylate:

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF.

-

Add a solution of the tosylate in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.

-

After the addition, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, then a 15% sodium hydroxide (B78521) solution, and then water again.

-

Filter the resulting solids and wash them with ether.

-

Combine the organic filtrates, dry, and concentrate to yield the crude this compound.

-

Purify the final product by distillation.

-

This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully characterize its physical properties and optimize its synthesis.

References

A Technical Guide to the Synthesis and Isolation of 2,4,6,6-Tetramethyloctane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6,6-Tetramethyloctane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₂H₂₆. As a specific constitutional isomer of dodecane, its unique physical and chemical properties are of interest in various fields, including petrochemical research, and as a potential non-polar solvent or standard in analytical chemistry. The synthesis of such a sterically hindered alkane presents a significant challenge, often requiring multi-step procedures with careful control of reaction conditions to avoid side reactions and to achieve acceptable yields. This guide outlines a proposed synthetic pathway and discusses the key aspects of its isolation and purification.

Proposed Synthetic Strategy

A robust and versatile method for the synthesis of highly branched alkanes involves a two-step process:

-

Grignard Reaction: The nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol. This step is crucial for constructing the desired carbon skeleton.

-

Reduction of the Tertiary Alcohol: The subsequent removal of the hydroxyl group to yield the final alkane.

For the synthesis of this compound, a plausible retrosynthetic analysis points towards the formation of a tertiary alcohol intermediate, such as 2,4,6,6-tetramethyloctan-4-ol. This intermediate could theoretically be synthesized via the reaction of an appropriate Grignard reagent with a ketone. However, the synthesis of the required precursors is not trivial.

As a practical and illustrative example of this synthetic approach for a related highly branched alkane, the following sections detail a protocol for the synthesis of 2,2-dimethyldecane, which can be adapted for more complex targets.

Illustrative Experimental Protocol: Synthesis of a Branched Alkane

This protocol details a two-step synthesis of a branched alkane via a Grignard reaction followed by reduction of the tertiary alcohol intermediate.[1]

Step 1: Synthesis of the Tertiary Alcohol Intermediate via Grignard Reaction

Reaction: 3-Pentanone (B124093) + tert-Butylmagnesium chloride → 3-tert-Butyl-3-pentanol

-

Preparation of the Grignard Reagent (tert-Butylmagnesium chloride):

-

All glassware must be rigorously dried to exclude moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Initiate the reaction by adding a small amount of a solution of tert-butyl chloride (1.2 equivalents) in anhydrous diethyl ether.

-

Once the reaction begins, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up:

-

Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

-

Step 2: Reduction of the Tertiary Alcohol to the Alkane

A common method for the reduction of a tertiary alcohol to an alkane is through a two-step procedure involving dehydration to an alkene followed by catalytic hydrogenation.

-

Dehydration to the Alkene:

-

The crude tertiary alcohol can be dehydrated by heating with a strong acid catalyst, such as sulfuric acid or phosphoric acid.

-

The resulting alkene mixture is then isolated.

-

-

Catalytic Hydrogenation:

-

The alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete (monitored by TLC or GC).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude alkane.

-

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data for the synthesis of a branched alkane, assuming the reaction goes to completion for calculation purposes. Actual yields will vary.

| Parameter | Value | Unit | Notes |

| Reactants (Step 1) | |||

| 3-Pentanone | 8.61 (0.1) | g (mol) | Limiting Reagent |

| Magnesium | 2.92 (0.12) | g (mol) | 1.2 equivalents |

| tert-Butyl chloride | 11.1 (0.12) | g (mol) | 1.2 equivalents |

| Product (Step 1) | |||

| Theoretical Yield of 3-tert-Butyl-3-pentanol | 14.4 | g | Assuming 100% conversion |

| Reactants (Step 2) | |||

| 3-tert-Butyl-3-pentanol | 14.4 (0.1) | g (mol) | Starting material for reduction |

| 10% Pd/C | ~0.1 | g | Catalyst |

| Product (Step 2) | |||

| Theoretical Yield of Alkane | 12.8 | g | Assuming 100% conversion |

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the proposed synthetic strategy.

Caption: A logical workflow for the two-step synthesis of a branched alkane.

Isolation and Purification

The isolation and purification of the target alkane from the reaction mixture and any isomeric byproducts is a critical and often challenging step.

-

Initial Work-up: The initial aqueous work-up removes water-soluble byproducts and unreacted reagents.

-

Chromatography: Flash column chromatography on silica (B1680970) gel, using a non-polar eluent such as hexanes, can be effective for removing more polar impurities.[1]

-

Distillation: Fractional distillation can be used to separate the target alkane from solvents and byproducts with significantly different boiling points. However, separating constitutional isomers with very similar boiling points by distillation is often inefficient.

-

Preparative Gas Chromatography (Prep-GC): For achieving high purity, preparative gas chromatography is a powerful technique for separating isomers based on their differential interactions with the stationary phase of the column.

-

Molecular Sieves: In some cases, molecular sieves can be used to separate linear alkanes from branched isomers.[2]

The final purity of the isolated this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Spectroscopic Analysis of 2,4,6,6-Tetramethyloctane: A Technical Guide

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,4,6,6-tetramethyloctane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the spectroscopic properties of branched alkanes. This document outlines predicted spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data tables present predicted values based on established principles of NMR and mass spectrometry for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of alkanes are characterized by signals in the upfield region. The chemical shifts are influenced by the degree of substitution of the carbon atoms. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in alkanes typically resonate between 0.7 and 2.0 ppm. Similarly, carbon atoms in alkanes appear in the range of 10-60 ppm in ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons at Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| C1 | ~0.85 | Triplet (t) | 3H |

| C2-CH₃ | ~0.88 | Doublet (d) | 3H |

| C2 | ~1.6-1.8 | Multiplet (m) | 1H |

| C3 | ~1.1-1.3 | Multiplet (m) | 2H |

| C4-CH₃ | ~0.86 | Doublet (d) | 3H |

| C4 | ~1.5-1.7 | Multiplet (m) | 1H |

| C5 | ~1.2-1.4 | Singlet (s) | 2H |

| C7, C8 | ~0.90 | Singlet (s) | 9H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~14 |

| C2-CH₃ | ~22 |

| C2 | ~25 |

| C3 | ~45 |

| C4-CH₃ | ~23 |

| C4 | ~30 |

| C5 | ~50 |

| C6 | ~35 |

| C7, C8 | ~30 |

Mass Spectrometry (MS)

The mass spectrum of a branched alkane is characterized by fragmentation, which preferentially occurs at the points of branching to form more stable carbocations. The molecular ion peak (M⁺) for highly branched alkanes is often of very low abundance or completely absent.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Molecular Weight: 170.33)

| m/z | Proposed Fragment Ion | Comments |

| 155 | [C₁₁H₂₃]⁺ | Loss of a methyl radical (•CH₃) |

| 113 | [C₈H₁₇]⁺ | Cleavage at C4-C5 bond, loss of a tert-butyl radical (•C(CH₃)₃) |

| 99 | [C₇H₁₅]⁺ | Cleavage at C2-C3 bond, loss of a C₅H₁₁ radical |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 bond, loss of a C₆H₁₃ radical |

| 71 | [C₅H₁₁]⁺ | Prominent peak due to formation of a stable secondary carbocation |

| 57 | [C₄H₉]⁺ | Base peak, corresponding to the highly stable tert-butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and MS data for liquid hydrocarbon samples like this compound.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition :

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled ¹³C NMR experiment is typically used.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

The FID is processed similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

-

-

GC-MS Analysis :

-

Injection : 1 µL of the prepared sample is injected into the GC inlet, typically in split mode to prevent column overloading.

-

Gas Chromatography :

-

Column : A non-polar capillary column (e.g., DB-1ms or HP-5ms) is suitable for separating alkanes.

-

Oven Program : A temperature gradient is used to ensure good separation. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

-

Mass Spectrometry :

-

Ionization : Electron Ionization (EI) at 70 eV is the standard method for alkanes.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection : The detector records the abundance of each ion. The mass spectrum is generated by plotting ion abundance versus m/z.

-

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound.

Caption: Logical Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Characteristics of 2,4,6,6-Tetramethyloctane

This technical guide provides a comprehensive overview of the physical characteristics of the branched alkane 2,4,6,6-tetramethyloctane. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document summarizes key physical data, outlines experimental protocols for their determination, and illustrates the relationship between the molecular structure and its physical properties.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its structure, characterized by multiple methyl branches, significantly influences its physical behavior. The following table summarizes its key physical properties. It is important to note that while some data are derived from experimental measurements, others are computed estimates.

| Physical Property | Value | Source |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | -50.8°C (estimate) | ChemicalBook[2] |

| Density | Not available | |

| Refractive Index | Not available | |

| Viscosity | Not available | |

| XLogP3-AA (Lipophilicity) | 5.7 | PubChem (Computed)[1] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid hydrocarbons like this compound.

Density Measurement

The density of a liquid hydrocarbon can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.[3][4][5][6][7]

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

-

Apparatus : A digital density meter based on the oscillating U-tube principle. The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample liquid and relates it to the density.[3][4]

-

Procedure :

-

Calibrate the instrument with two reference standards of known density, typically dry air and distilled water.

-

Introduce a small, bubble-free aliquot of this compound into the thermostatically controlled oscillating U-tube.[4]

-

The instrument measures the oscillation period and calculates the density of the sample at the specified temperature.

-

Record the density value. For high precision, multiple measurements should be taken and averaged.

-

Boiling Point Determination

The boiling point of an organic compound can be determined using several methods, including the capillary method, which is suitable for small sample volumes.[8][9]

Methodology: Capillary Method

-

Apparatus : A Thiele tube or a similar heating apparatus, a thermometer, a small test tube, and a sealed-end capillary tube.

-

Procedure :

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the sample.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a heating oil.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[8]

-

Viscosity Measurement

The kinematic viscosity of petroleum products and liquid hydrocarbons can be determined by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. While a specific ASTM method for this compound is not cited, ASTM D341 provides standard viscosity-temperature charts for liquid petroleum products.[10][11][12][13]

Methodology: General Procedure based on Capillary Viscometry

-

Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a stopwatch.

-

Procedure :

-

Select a viscometer for which the flow time will be within the recommended range.

-

Charge the viscometer with the this compound sample.

-

Place the viscometer in the constant temperature bath until the sample reaches the desired temperature.

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Allow the liquid to flow down the capillary under gravity.

-

Measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

-

Refractive Index Measurement

The refractive index of a liquid is typically measured using an Abbe refractometer.[14][15][16] This instrument operates on the principle of critical angle.[14]

Methodology: Abbe Refractometer

-

Apparatus : An Abbe refractometer with a light source and a temperature-controlled prism assembly.

-

Procedure :

-

Ensure the prisms of the refractometer are clean.

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms to spread the liquid into a thin film.

-

Allow the sample to reach thermal equilibrium with the instrument.

-

Look through the eyepiece and adjust the control knob to bring the light-dark boundary into the center of the crosshairs.

-

If necessary, adjust the dispersion compensator to eliminate any color fringe at the boundary.

-

Read the refractive index directly from the instrument's scale.

-

Structure-Property Relationship

The physical properties of an alkane are directly related to its molecular structure. For this compound, its branched nature is a key determinant of its physical characteristics.

Caption: Relationship between molecular structure and physical properties.

References

- 1. This compound | C12H26 | CID 53442097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [m.chemicalbook.com]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 5. ASTM D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter -- eLearning Course [store.astm.org]

- 6. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. store.astm.org [store.astm.org]

- 11. ASTM D341 | Materials Characterization Services [mat-cs.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. refractometer.pl [refractometer.pl]

- 15. photonics.com [photonics.com]

- 16. Abbe refractometer - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isomers of Tetramethyloctane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of tetramethyloctane, focusing on their physicochemical properties and the experimental methodologies used for their determination. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who require detailed information on these branched alkanes.

Introduction to Tetramethyloctane Isomers

Tetramethyloctane (C₁₂H₂₆) is a saturated hydrocarbon with numerous structural isomers. The arrangement of the four methyl groups along the octane (B31449) backbone significantly influences the molecule's physical and chemical characteristics. These variations in properties are of interest in various applications, including as calibration standards, in fuel and lubricant technologies, and as reference compounds in analytical chemistry. Understanding the distinct properties of each isomer is crucial for their effective use in research and industry.

Physicochemical Properties of Tetramethyloctane Isomers

The following tables summarize the available quantitative data for various isomers of tetramethyloctane. It is important to note that experimentally determined data for many of these isomers are scarce in publicly available literature, and some of the listed properties are estimated or computed.

| Isomer Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Melting Point (°C) |

| 3,3,6,6-Tetramethyloctane | 62199-46-6 | 189.7 - 194.1[1][2] | 0.751 - 0.758[1][2] | 1.4244[2] | -73.28[2] |

| 3,3,5,5-Tetramethyloctane (B14543987) | N/A | 197[3][4] | 0.7713[3][4] | 1.4330[3][4] | -50.8 (estimate)[3][4] |

| 3,4,4,5-Tetramethyloctane (B14561221) | 62199-47-7 | 201[5] | 0.7850[5] | 1.4374[5] | -50.8 (estimate)[5] |

Note: Data for other isomers such as 2,3,3,6-tetramethyloctane, 2,3,4,6-tetramethyloctane, 2,2,3,5-tetramethyloctane, 3,4,5,6-tetramethyloctane, and 2,2,5,5-tetramethyloctane (B14544968) are primarily based on computational models and are not included in this table of experimental values.

Experimental Protocols

The determination of the physicochemical properties of tetramethyloctane isomers relies on established experimental techniques. Below are detailed methodologies for key experiments.

Boiling Point Determination (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid compounds.[6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of the tetramethyloctane isomer is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing mineral oil.

-

The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

Density Measurement

The density of liquid tetramethyloctane isomers can be determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the tetramethyloctane isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of the isomer is calculated using the formula: Density of isomer = (mass of isomer / mass of reference liquid) * density of reference liquid

Refractive Index Measurement

An Abbe refractometer is typically used to measure the refractive index of liquid organic compounds.[7][8]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

A few drops of the tetramethyloctane isomer are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C or 25°C, maintained by the water circulator.

-

Light is passed through the sample, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.[9]

Isomer Separation and Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and identifying the different isomers of tetramethyloctane.[10]

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column (e.g., non-polar, such as DB-5 or equivalent)

-

Injector

-

Data acquisition system

Procedure:

-

Sample Preparation: A dilute solution of the tetramethyloctane isomer mixture is prepared in a suitable solvent (e.g., hexane).[11] An internal standard may be added for quantitative analysis.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated injector port of the GC.

-

Separation: The volatile components are carried by an inert gas (e.g., helium or nitrogen) through the capillary column. Separation of the isomers occurs based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The elution order is generally related to the boiling points of the isomers, with lower-boiling isomers eluting first.

-

Detection: As each isomer elutes from the column, it is detected by the FID, which generates an electrical signal proportional to the amount of the compound.

-

Data Analysis: The output from the detector is a chromatogram, which shows a series of peaks corresponding to the different isomers. The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification by comparing it to the retention times of known standards. The area under each peak is proportional to the concentration of that isomer in the mixture.[12]

Visualizations

Logical Relationship: Structure and Physical Properties

The following diagram illustrates the general relationship between the molecular structure of tetramethyloctane isomers and their physical properties. Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This, in turn, typically results in a lower boiling point compared to less branched isomers.

Caption: Relationship between isomer structure and boiling point.

Experimental Workflow: Property Determination

This diagram outlines the general workflow for the experimental determination and analysis of the physicochemical properties of tetramethyloctane isomers.

Caption: Workflow for determining isomer properties.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. 3,3,5,5-tetramethyloctane [chemicalbook.com]

- 4. 3,3,5,5-tetramethyloctane CAS#: [m.chemicalbook.com]

- 5. 3,4,4,5-tetramethyloctane [chemicalbook.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. faculty.weber.edu [faculty.weber.edu]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. csun.edu [csun.edu]

- 11. shimadzu.co.uk [shimadzu.co.uk]

- 12. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

An In-depth Technical Guide to 2,4,6,6-Tetramethyloctane: Identification and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identification and properties of the branched alkane 2,4,6,6-tetramethyloctane. Due to the limited availability of public domain experimental data for this specific isomer, this document focuses on its known identifiers and outlines general methodologies for its characterization.

Core Compound Identification

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure consists of an eight-carbon chain (octane) with four methyl group substituents at positions 2, 4, and 6 (two methyl groups are at position 6). The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 62199-38-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem |

| SMILES | CCC(C)(C)CC(C)CC(C)C | PubChem[1] |

| InChIKey | VVEPRQWGSASPPP-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Spectroscopic Characterization (General Methodology)

While specific spectra for this compound are not available in the searched databases, its identification would typically rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent protons. The spectrum would show characteristic signals for methyl, methylene, and methine protons, with chemical shifts and coupling patterns determined by their local electronic environments.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. For this compound, a specific number of distinct carbon signals would be expected, corresponding to the different methyl, methylene, methine, and quaternary carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula C12H26. The fragmentation pattern, resulting from the cleavage of C-C bonds, would provide clues about the branching structure of the alkane.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane like this compound is expected to be relatively simple, showing characteristic C-H stretching and bending vibrations. The presence of strong absorption bands in the 2850-3000 cm⁻¹ region (C-H stretch) and around 1375 cm⁻¹ and 1465 cm⁻¹ (C-H bend) would confirm its alkane nature.

Experimental Protocols (General Approach)

As specific experimental protocols for the synthesis and analysis of this compound are not publicly documented, this section outlines a general workflow for the identification of a branched alkane from a sample mixture.

Sample Preparation

The sample containing the branched alkane would first be prepared, which may involve extraction, purification, and concentration steps depending on the sample matrix.

Chromatographic Separation

Gas chromatography (GC) is the primary technique for separating volatile compounds like branched alkanes from a mixture. A nonpolar capillary column would typically be used, and the retention time of the compound would be a key identifying parameter.

Spectroscopic Identification

The eluent from the GC column would be introduced into a mass spectrometer (GC-MS) for molecular weight determination and fragmentation analysis. For unambiguous structure elucidation, the compound could be isolated and further analyzed by NMR and IR spectroscopy.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification and characterization of a branched alkane such as this compound.

Caption: General workflow for the separation and identification of this compound.

References

The Elusive Presence of 2,4,6,6-Tetramethyloctane in the Environment: A Technical Guide to its Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current state of knowledge regarding the natural occurrence of the branched alkane 2,4,6,6-tetramethyloctane in environmental samples. Despite a comprehensive search of available scientific literature, no specific studies detailing the detection, quantification, or natural sources of this compound were identified. This suggests that this specific isomer may not be a common or abundant environmental constituent, or that it has not been a target analyte in broad environmental screening studies.

This guide, therefore, pivots to provide a broader framework for the analysis of branched alkanes in environmental matrices. The methodologies and workflows described herein are standard approaches that would be applicable for the targeted analysis of this compound, should a need for its specific investigation arise.

Quantitative Data Summary

A thorough review of scientific databases and literature yielded no quantitative data on the presence of this compound in any environmental samples (air, water, or soil). Consequently, a data summary table cannot be provided at this time. The absence of such data highlights a significant knowledge gap and a potential area for future research.

General Experimental Protocols for Branched Alkane Analysis

The following section outlines a generalized experimental protocol for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs), including branched alkanes like this compound, in environmental samples. These protocols are based on established analytical chemistry techniques.[1][2][3]

Sample Collection

-

Air: Air samples can be collected using passive air samplers containing a sorbent material like XAD resin, or actively by pumping a known volume of air through a sorbent tube.

-

Water: Water samples should be collected in clean, airtight glass vials with minimal headspace to prevent the loss of volatile compounds.

-

Soil and Sediment: Soil and sediment samples should be collected in clean glass jars and stored at low temperatures to minimize microbial degradation and volatilization of target compounds.

Sample Preparation and Extraction

The goal of sample preparation is to isolate and concentrate the target analytes from the complex environmental matrix.[4]

-

Air: For active air samples, thermal desorption is commonly used to release the trapped volatile compounds directly into the analytical instrument. For passive samplers, solvent extraction of the sorbent material is typically performed.

-

Water: Volatile branched alkanes can be extracted from water samples using purge-and-trap, headspace analysis, or solid-phase microextraction (SPME).[1] For less volatile compounds, liquid-liquid extraction with a non-polar solvent may be employed.

-

Soil and Sediment: Pressurized liquid extraction (PLE) or Soxhlet extraction using a suitable solvent (e.g., hexane, dichloromethane) are effective methods for extracting hydrocarbons from solid matrices.[4]

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[3] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification and sensitive quantification.

Visualizing the Analytical Workflow and Potential Sources

To aid in the understanding of the analytical process and potential, albeit hypothetical, environmental pathways for branched alkanes, the following diagrams are provided.

References

The Architecture of Crowded Spaces: A Technical Guide to the Discovery and History of Sterically Hindered Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered alkanes, hydrocarbons characterized by bulky substituents that create significant intramolecular strain, have long challenged the fundamental principles of chemical bonding and reactivity. Their study has been instrumental in developing our understanding of molecular mechanics, strain theory, and the limits of synthetic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific significance of these unique molecules. It traces the conceptual evolution from early theories of ring strain to the synthesis of exceptionally crowded acyclic and polycyclic systems. Key experimental protocols for the synthesis of landmark compounds are detailed, and extensive quantitative data on their structural and energetic properties are compiled for comparative analysis. Through the use of logical diagrams, this guide elucidates the historical progression of key concepts, the workflow for analyzing molecular strain, and the intricate relationship between steric bulk and molecular properties.

A Historical Perspective: From Ring Strain to Molecular Crowding

The journey to understanding sterically hindered alkanes began with early inquiries into the stability of cyclic compounds. The timeline below highlights the pivotal discoveries and conceptual leaps that have shaped this field.

Early Concepts of Strain and Stereochemistry

The late 19th and early 20th centuries saw the birth of key theories that laid the groundwork for understanding the three-dimensional nature of molecules and the consequences of constrained geometries.

-

1815: Jean-Baptiste Biot's discovery that certain organic molecules could rotate plane-polarized light hinted at a three-dimensional structure.[1]

-

1848: Louis Pasteur's separation of tartaric acid enantiomers provided the first concrete evidence of molecular chirality, a cornerstone of stereochemistry.[2]

-

1874: Jacobus Henricus van 't Hoff and Joseph Le Bel independently proposed the tetrahedral geometry of carbon, explaining the optical activity of chiral molecules.[2] This model established the ideal bond angle of 109.5° for sp³-hybridized carbon.

-

1885: Adolf von Baeyer introduced his "strain theory" to explain the relative stabilities of cycloalkanes.[3][4] He postulated that deviations from the ideal tetrahedral angle in planar rings would create "angle strain," rendering small and large rings unstable.[3][4] While his assumption of planarity was later proven incorrect for larger rings, his concept of angle strain was a revolutionary step in understanding molecular energetics.[5]

-

1890: Hermann Sachse proposed that cyclohexane (B81311) and larger rings are not planar but puckered, existing in strain-free conformations like the "chair" and "boat" forms, thus explaining their stability.[6]

The Dawn of Steric Hindrance

The concept of steric hindrance—the influence of the spatial arrangement of atoms on reaction rates and molecular properties—emerged from observations of unexpected reactivity patterns.

-

1900: Moses Gomberg's attempt to synthesize hexaphenylethane led to the discovery of the stable triphenylmethyl radical.[7][8] The failure to form the expected C-C bond was a dramatic demonstration of steric hindrance, where the bulky phenyl groups prevent the formation of the central bond.[9][10]

-

1922: The term "steric hindrance" was coined by Victor Meyer to describe the effect of bulky groups near a reaction center on the rate of reaction.

-

1950: Derek Barton's seminal paper on the conformation of the steroid nucleus launched the field of conformational analysis.[9][10] He demonstrated that the chemical reactivity of different positions on a cyclohexane ring could be explained by their axial or equatorial orientation, a concept deeply rooted in steric interactions.[9][10] For this work, he shared the Nobel Prize in Chemistry in 1969.[11][12][13]

-

1941-1975: Vladimir Prelog's extensive work on the stereochemistry of organic molecules and reactions, including the synthesis of adamantane (B196018) in 1941, greatly advanced the understanding of how molecular shape dictates chemical behavior.[14][15][16][17][18] His contributions were recognized with the Nobel Prize in Chemistry in 1975.[14][15][17]

The following diagram illustrates the historical development of these key concepts.

The Archetypes of Steric Hindrance: Key Molecules and Their Synthesis

The study of sterically hindered alkanes is best understood through the examination of key molecular examples that have pushed the boundaries of synthesis and structural chemistry.

Adamantane: The Diamondoid Cage

Adamantane (C₁₀H₁₆) is a tricyclic alkane with a rigid, strain-free cage-like structure resembling a unit of the diamond lattice. Its discovery and synthesis were major milestones in organic chemistry.

-

Discovery: First isolated from petroleum in 1933 by S. Landa.[19]

-

First Synthesis (Prelog, 1941): Vladimir Prelog accomplished the first synthesis of adamantane from Meerwein's ester, albeit in a very low yield (0.16%).[19][20]

-

The Schleyer Synthesis (1957): A practical and efficient synthesis was developed by Paul von Ragué Schleyer, involving the aluminum chloride-catalyzed rearrangement of dicyclopentadiene (B1670491).[4][19][20][21][22] This method made adamantane and its derivatives readily available for study.[19][21]

Highly Branched Acyclic Alkanes

The quest to create exceptionally crowded acyclic alkanes has been a significant challenge, highlighting the limits of C-C bond formation.

-

Di-tert-butylmethane (2,2,4,4-tetramethylpentane): This moderately hindered alkane can be synthesized through the reaction of a tert-butyl Grignard reagent with a tert-butyl halide, though yields are often modest due to competing elimination reactions.

-

Tri-tert-butylmethane (3-tert-butyl-2,2,4,4-tetramethylpentane): This highly hindered alkane represents a significant synthetic challenge. Its synthesis has been achieved, but it is a low-yield process.

-

Tetra-tert-butylmethane (3,3-di-tert-butyl-2,2,4,4-tetramethylpentane): This molecule is considered a "holy grail" of sterically hindered alkanes and remains hypothetical.[15][23] Computational studies suggest that if it could be synthesized, it would have exceptionally long C-C bonds and a high degree of strain.[3][13][15] Synthetic attempts have so far been unsuccessful due to the immense steric repulsion that would be generated in the transition state of any bond-forming reaction.[6][23]

Other Notable Hindered Systems

-

Bicyclo[3.3.3]undecane (Manxane): A highly symmetric and strained bicyclic alkane. Its synthesis has been improved over the years, making it accessible for studying the properties of bridgehead-strained systems.

-

Triptycene: A rigid, propeller-shaped hydrocarbon with C-C single bonds. While not a simple alkane, its rigid framework makes it an important scaffold in studies of steric effects and molecular machinery.[2][5][12][20][24]

Quantifying Steric Hindrance: Structural and Energetic Consequences

The presence of bulky groups forces a molecule to deviate from its ideal geometry, leading to an increase in its internal energy, known as strain energy. This strain manifests in several measurable parameters.

Bond Lengths and Angles

One of the most direct consequences of steric hindrance is the distortion of bond lengths and angles. To relieve steric repulsion, C-C bonds often elongate, and bond angles deviate significantly from the ideal 109.5°.

| Compound | C-C Bond Length (Central) (Å) | C-C-C Angle (Central) (°) |

| Ethane | 1.528 | N/A |

| Propane | 1.532 | 112.4 |

| Isobutane | 1.535 | 111.2 |

| Neopentane (mono-tert-butylmethane) | 1.533 | 109.5 |

| Di-tert-butylmethane | 1.580 | 127.8 |

| Tri-tert-butylmethane | 1.611 | ~116 |

| Tetra-tert-butylmethane (calculated) | ~1.661 | 109.5 (by symmetry) |

Data compiled from various sources, including computational studies for tetra-tert-butylmethane.[13][15]

Strain Energy

Strain energy is the excess potential energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles. It can be experimentally determined by comparing the heat of combustion of a strained molecule with that of a hypothetical strain-free reference compound.

The following diagram illustrates the general workflow for the experimental determination of strain energy in cycloalkanes.

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Strain Energy per CH₂ (kcal/mol) |

| Cyclopropane | 3 | 27.5 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0 | 0 |

| Cycloheptane | 7 | 6.3 | 0.9 |

| Cyclooctane | 8 | 9.7 | 1.2 |

| Cyclononane | 9 | 12.6 | 1.4 |

| Cyclodecane | 10 | 12.0 | 1.2 |

Data compiled from various sources.[3][9][10][11][17][23][25][26][27]

Bond Dissociation Energies (BDEs)

Steric strain can weaken C-C bonds, leading to lower bond dissociation energies. This has significant implications for the chemical reactivity and thermal stability of hindered alkanes.

| Alkane | C-C Bond Dissociation Energy (kcal/mol) |

| Ethane (H₃C-CH₃) | 90 |

| Propane (H₃C-CH₂CH₃) | 88 |

| Isobutane ((H₃C)₂CH-CH₃) | 86 |

| Neopentane ((H₃C)₃C-CH₃) | 85 |

| 2,2,3,3-Tetramethylbutane ((H₃C)₃C-C(CH₃)₃) | 68 |

Data compiled from various sources.

The following diagram illustrates the relationship between increasing steric hindrance and its effects on molecular properties.

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the synthesis of representative sterically hindered alkanes.

Synthesis of Adamantane (Schleyer's Method)

This procedure is adapted from the method developed by Paul von Ragué Schleyer in 1957.[4][19][21][22]

Materials:

-

Dicyclopentadiene

-

Platinum (IV) oxide (Adam's catalyst)

-

Anhydrous ether

-

Anhydrous aluminum chloride

-

Petroleum ether (b.p. 30-60 °C)

-

Chromatography-grade alumina

-

Dry ice-acetone bath

Procedure:

-

Hydrogenation of Dicyclopentadiene:

-

A solution of purified dicyclopentadiene (1.51 mol) in anhydrous ether (100 mL) containing platinum (IV) oxide (1.0 g) is hydrogenated in a Parr apparatus at 50 psi hydrogen pressure.

-

The reaction is exothermic, and the uptake of 2 mole equivalents of hydrogen typically takes 4-6 hours.

-

The catalyst is removed by filtration, and the ether is distilled off.

-

The resulting endo-tetrahydrodicyclopentadiene (B1210996) is collected by distillation (b.p. 191-193 °C). The yield is typically 96-98%.

-

-

Isomerization to Adamantane:

-

In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer and an air condenser, molten endo-tetrahydrodicyclopentadiene (1.47 mol) is placed.

-

Anhydrous aluminum chloride (40 g) is added to the flask.

-

The reaction mixture is stirred and heated to 150-180 °C for 8-12 hours.

-

The flask is then cooled, and the reaction is quenched by carefully adding the mixture to 1 kg of crushed ice.

-

The crude adamantane is extracted with petroleum ether.

-

The petroleum ether solution is decolorized with alumina, filtered, and concentrated.

-

The adamantane is crystallized by cooling the solution in a dry ice-acetone bath.

-

The solid product is collected by filtration. The yield is typically 27-30 g.

-

Synthesis of tert-Butyl Chloride (Precursor for Grignard Reagent)

This procedure is a standard method for the preparation of tert-butyl chloride.[28][29][30]

Materials:

-

tert-Butyl alcohol (anhydrous)

-

Concentrated hydrochloric acid

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a separatory funnel, place anhydrous tert-butyl alcohol (25 g) and concentrated hydrochloric acid (85 mL).

-

Shake the mixture for 20 minutes.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with 5% sodium bicarbonate solution, followed by water until the washings are neutral.

-

Dry the crude tert-butyl chloride with anhydrous calcium chloride.

-

Filter and distill the product.

Synthesis of Di-tert-butylmethane (Illustrative Grignard Coupling)

The synthesis of di-tert-butylmethane via a Grignard coupling reaction is challenging due to competing elimination reactions. The following is a generalized procedure.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

tert-Butyl chloride

-

Iodine (crystal)

Procedure:

-

Preparation of tert-Butylmagnesium Chloride:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine and a small amount of an ethereal solution of tert-butyl chloride to initiate the reaction.

-

Once the reaction begins, add the remaining tert-butyl chloride in anhydrous ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

-

Coupling Reaction:

-

To the freshly prepared Grignard reagent, add a solution of tert-butyl chloride in anhydrous ether dropwise.

-

The reaction is typically slow and may require prolonged refluxing.

-

After the reaction is complete, cool the mixture and hydrolyze with dilute acid.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

The di-tert-butylmethane is isolated by fractional distillation.

-

Spectroscopic and Physical Properties

The unique structures of sterically hindered alkanes give rise to characteristic spectroscopic signatures and physical properties.

NMR Spectroscopy

-

¹H NMR: The high symmetry of many sterically hindered alkanes often leads to simple ¹H NMR spectra. For example, the tert-butyl protons in di-tert-butylmethane appear as a singlet. The chemical shifts can be influenced by the strained environment.

-

¹³C NMR: The chemical shifts of the quaternary carbons and the carbons of the bulky groups are characteristic and can provide information about the electronic environment and the degree of strain.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Di-tert-butylmethane | ~0.9 (s, 18H, C(CH₃)₃), ~1.8 (s, 2H, CH₂) | ~31 (C(CH₃)₃), ~33 (C(CH₃)₃), ~50 (CH₂) |

| Tri-tert-butylmethane | ~1.1 (s, 27H, C(CH₃)₃), ~2.0 (s, 1H, CH) | ~32 (C(CH₃)₃), ~34 (C(CH₃)₃), ~45 (CH) |

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.[5][8][19][24][25][31][32][33]

Infrared (IR) Spectroscopy

The IR spectra of sterically hindered alkanes are dominated by C-H and C-C stretching and bending vibrations. The strain in the molecule can sometimes lead to shifts in the positions of these bands compared to their acyclic, unstrained counterparts.

Physical Properties

Steric hindrance and the resulting molecular shape influence the physical properties of these alkanes, such as melting point, boiling point, and density. Increased branching generally leads to a more spherical shape, which reduces the surface area for intermolecular interactions (van der Waals forces) and thus lowers the boiling point.[22]

Chemical Reactivity

While alkanes are generally unreactive due to the strength and non-polarity of their C-C and C-H bonds, the introduction of significant steric strain can alter their reactivity. The weakened C-C bonds in highly hindered alkanes can lead to an increased propensity for homolytic cleavage at elevated temperatures. However, the bulky groups can also shield the reactive centers from attack by other reagents, leading to decreased reactivity in other types of reactions.

Conclusion and Future Outlook

The study of sterically hindered alkanes has been a fascinating journey that has profoundly shaped our understanding of chemical structure, bonding, and reactivity. From the early, insightful theories of Baeyer to the challenging synthesis of highly crowded molecules, this field has consistently pushed the boundaries of chemical science. The knowledge gained from these endeavors has had far-reaching implications, from the development of conformational analysis, which is fundamental to modern drug design, to the creation of novel, highly stable materials.

The quest to synthesize even more sterically hindered molecules, such as tetra-tert-butylmethane, continues to be a driving force for innovation in synthetic methodology. Furthermore, the unique properties of these strained molecules are being explored for applications in materials science, where their rigid frameworks can be used to construct novel molecular architectures. As our ability to model and manipulate molecules at the atomic level continues to advance, the study of sterically hindered alkanes will undoubtedly continue to provide new insights into the intricate dance of atoms that governs the world of chemistry.

References

- 1. reagent.co.uk [reagent.co.uk]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A SIMPLE PREPARATION OF ADAMANTANE | CoLab [colab.ws]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Tetra-Tert-Butyl Methane – The Acyclic Alkane That Seemingly Should Exist [quirkyscience.com]

- 7. Journey through the ages: historical milestones in organic stereochemistry | Semantic Scholar [semanticscholar.org]

- 8. acdlabs.com [acdlabs.com]

- 9. nobelprize.org [nobelprize.org]

- 10. 100th Birthday: Sir Derek Barton - ChemistryViews [chemistryviews.org]

- 11. Sir Derek H.R. Barton | Nobel Prize-Winning British Chemist | Britannica [britannica.com]

- 12. mdpi.com [mdpi.com]

- 13. Derek Barton - Wikipedia [en.wikipedia.org]

- 14. Vladimir Prelog | Nobel Prize, Organic Chemistry, Synthesis | Britannica [britannica.com]

- 15. observervoice.com [observervoice.com]

- 16. V. Prelog [natsci.parkland.edu]

- 17. Vladimir Prelog - Wikipedia [en.wikipedia.org]

- 18. Vladimir Prelog [chemistry.msu.edu]

- 19. benchchem.com [benchchem.com]

- 20. Adamantane - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. synarchive.com [synarchive.com]

- 23. Strain Energy Increments [owl.umass.edu]

- 24. utsouthwestern.edu [utsouthwestern.edu]

- 25. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]

- 26. cycloalkanes.html [ursula.chem.yale.edu]

- 27. Cycloalkane - Wikipedia [en.wikipedia.org]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]

- 30. prepchem.com [prepchem.com]

- 31. Timeline of chemistry - Wikipedia [en.wikipedia.org]

- 32. spectrabase.com [spectrabase.com]

- 33. Tri-t-butylmethane | C13H28 | CID 142023 - PubChem [pubchem.ncbi.nlm.nih.gov]

Volatility and Vapor Pressure of 2,4,6,6-Tetramethyloctane: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the volatility and vapor pressure of the branched alkane 2,4,6,6-tetramethyloctane. Due to a scarcity of direct experimental data for this specific isomer, this document synthesizes information from established physicochemical principles, data on related isomers, and standardized experimental and computational methodologies. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the physical properties of branched alkanes. The document presents data in structured tables, details common experimental protocols for vapor pressure determination, and includes visualizations to elucidate key concepts.

Introduction

This compound is a highly branched saturated hydrocarbon with the molecular formula C₁₂H₂₆. As an isomer of dodecane, its physical properties, particularly volatility and vapor pressure, are of significant interest in various applications, including as a non-reactive solvent and in the formulation of complex hydrocarbon mixtures. The degree of branching in alkanes significantly influences their intermolecular forces, which in turn dictates their boiling points and vapor pressures. Generally, increased branching leads to a more compact molecular structure, reducing the surface area available for London dispersion forces and resulting in lower boiling points and higher vapor pressures compared to their linear counterparts.[1][2][3]

This guide will explore the expected physicochemical properties of this compound, provide comparative data from other C₁₂ alkane isomers, and describe the methodologies used to measure and predict these properties.

Physicochemical Properties of C₁₂ Branched Alkanes

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) |

| 2,2,4,4-Tetramethyloctane | 62183-79-3 | C₁₂H₂₆ | 191.8 ± 7.0 | 0.7 ± 0.2[4][5] |

| 2,4,4,6-Tetramethyloctane | 62199-35-3 | C₁₂H₂₆ | Not Reported | Not Reported |

| 3,3,6,6-Tetramethyloctane | 62199-46-6 | C₁₂H₂₆ | 194.1 | 0.629 |

| n-Dodecane | 112-40-3 | C₁₂H₂₆ | 216.3 | 0.14 |

Note: The data for isomers is sourced from publicly available chemical databases. The boiling point and vapor pressure of this compound are expected to be within a similar range to the other tetramethyloctane isomers.

Volatility and Vapor Pressure: Theoretical Framework

Volatility is a qualitative measure of a substance's tendency to vaporize. It is directly related to the vapor pressure of the substance at a given temperature. A higher vapor pressure indicates a more volatile compound.

The relationship between temperature and vapor pressure is described by the Clausius-Clapeyron equation. For practical purposes, the Antoine equation, a semi-empirical correlation, is widely used to model this relationship with high accuracy over a specific temperature range.[6]

Antoine Equation:

log₁₀(P) = A - (B / (C + T))

Where:

-

P is the vapor pressure

-

T is the temperature

-

A, B, and C are component-specific constants

Due to the lack of experimental data, the Antoine constants for this compound are not available. However, they could be estimated using group-additivity methods.

Experimental Determination of Vapor Pressure

Several well-established experimental techniques are employed to measure the vapor pressure of chemical compounds. The choice of method often depends on the pressure range of interest and the physical state of the substance.

Static Method

The static method, also known as the direct method, involves placing a pure substance in a thermostated, evacuated container and directly measuring the equilibrium vapor pressure with a pressure transducer.[7] This method is suitable for a wide range of pressures.

Ebulliometric Method

The ebulliometric method, or boiling point method, determines the boiling point of a liquid at a controlled pressure. This technique is highly accurate for pressures near atmospheric pressure.

Gas Saturation (Transpiration) Method

In the gas saturation method, a stream of inert gas is passed slowly through or over the substance at a constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of vaporized substance is then determined, typically by trapping and weighing, which allows for the calculation of the partial pressure. This method is particularly useful for low vapor pressure compounds.

Knudsen Effusion Method

The Knudsen effusion method is used for substances with very low vapor pressures. The sample is placed in a cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured. This rate is then related to the vapor pressure.

Headspace Gas Chromatography (HS-GC)

Headspace gas chromatography is a sensitive technique for determining the vapor pressure of volatile components in complex mixtures. The vapor in equilibrium with the sample in a sealed vial is injected into a gas chromatograph for analysis.[8]

Predictive Methods for Vapor Pressure

In the absence of experimental data, computational methods can provide valuable estimates of vapor pressure.

Group-Additivity Methods

Group-additivity methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule. These methods can provide reliable predictions for compounds where experimental data is lacking, provided a robust parameter set for the constituent groups is available.[9]

Corresponding States Principle (CSP)

The Corresponding States Principle allows for the estimation of properties of a fluid based on its critical properties (critical temperature, critical pressure, and acentric factor). This method is often used in conjunction with generalized equations of state.

Relationship Between Molecular Structure, Vapor Pressure, and Volatility

The following diagram illustrates the conceptual relationship between the molecular structure of C₁₂ alkane isomers and their resulting vapor pressure and volatility. Increased branching generally leads to a lower boiling point and higher vapor pressure.

Caption: Relationship between alkane branching, vapor pressure, and volatility.

Experimental Workflow for Vapor Pressure Determination

The diagram below outlines a typical experimental workflow for determining the vapor pressure of a compound like this compound using a static method.

Caption: Workflow for static vapor pressure measurement.

Conclusion

While direct experimental data on the volatility and vapor pressure of this compound are limited, a robust understanding of its likely properties can be established through the analysis of its isomers and the application of fundamental physicochemical principles. The high degree of branching in its structure suggests a lower boiling point and higher vapor pressure compared to its linear isomer, n-dodecane. Accurate determination of these properties would require experimental measurement using established techniques such as the static or gas saturation methods. In the absence of such data, predictive methods like group-additivity offer a reliable alternative for estimation. This guide provides the foundational knowledge and methodologies for researchers and professionals working with this and similar branched alkanes.

References

- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 2. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buy 2,2,4,4-Tetramethyloctane (EVT-370058) | 62183-79-3 [evitachem.com]

- 6. Antoine equation - Wikipedia [en.wikipedia.org]

- 7. Alkanes, C12-15-branched and linear - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method and Their Resultant Gibbs Free Energy and Entropy of Vaporization at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of 2,4,6,6-Tetramethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 2,4,6,6-tetramethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided cover sample preparation, instrument parameters, and data analysis, tailored for the accurate identification and quantification of this highly branched alkane. This document also presents a predicted mass spectrum and an estimated Kovats retention index to aid in compound identification in the absence of a commercially available analytical standard.

Introduction

This compound is a saturated branched alkane with the molecular formula C12H26.[1] The analysis of such branched hydrocarbons is crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential biomarkers in geochemical studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal analytical choice.

This document provides a detailed experimental protocol for the GC-MS analysis of this compound, intended to guide researchers in developing and validating their own analytical methods.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound and present it in a volatile organic solvent suitable for GC-MS analysis.

For Liquid Samples (e.g., oils, fuels):

-

Dilution: Directly dilute a known volume of the liquid sample in a volatile solvent such as hexane (B92381), pentane, or dichloromethane. The final concentration should be in the range of 1-10 µg/mL to avoid column overloading.

-

Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the injection or damage the GC column.

For Solid Samples (e.g., environmental solids, biological tissues):

-

Solvent Extraction:

-

Accurately weigh approximately 1 g of the homogenized solid sample into a clean glass vial.

-

Add 10 mL of hexane or another suitable organic solvent.

-

Vortex the mixture for 1 minute, followed by sonication for 30 minutes to ensure efficient extraction.

-

Centrifuge the sample to pellet solid material.

-

-

Concentration and Reconstitution:

-

Carefully transfer the supernatant to a new vial.

-

If necessary, concentrate the extract under a gentle stream of nitrogen gas.

-

Reconstitute the residue in a known volume of a suitable solvent to achieve the desired concentration for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio 20:1) or Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| MS System | Agilent 5977B or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

Data Presentation

Predicted Mass Spectrum and Fragmentation Pattern

As no public mass spectrum for this compound is currently available in major databases like NIST, a predicted fragmentation pattern is presented based on the established principles of mass spectrometry for branched alkanes.[2][3][4] The molecular ion (M+) peak for highly branched alkanes is often of low abundance or absent.[3][4] Fragmentation is expected to occur preferentially at the branching points to form more stable carbocations.